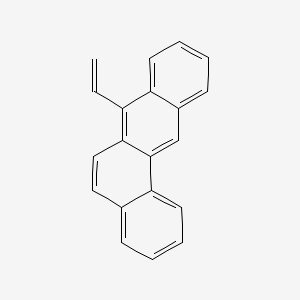
BENZ(a)ANTHRACENE, 7-VINYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethenylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. It is known for its stability and reactivity, making it a valuable subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethenylbenzo[a]anthracene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedel-Crafts cyclization, where an aromatic compound undergoes intramolecular cyclization to form the desired polycyclic structure . Another approach involves metal-catalyzed reactions with alkynes, which have been shown to be effective in constructing anthracene derivatives .
Industrial Production Methods: Industrial production of 7-ethenylbenzo[a]anthracene may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethenylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are employed under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted anthracenes, quinones, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Ethenylbenzo[a]anthracene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 7-ethenylbenzo[a]anthracene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis . The compound’s metabolic activation involves enzymes such as cytochrome P450, which convert it into reactive intermediates that can form DNA adducts . These interactions disrupt normal cellular processes and can initiate tumor formation .
Vergleich Mit ähnlichen Verbindungen
Anthracene: A simpler PAH with three fused benzene rings, known for its photophysical properties.
Phenanthrene: Another PAH with a similar structure but different ring fusion pattern, used in various chemical applications.
7,12-Dimethylbenz[a]anthracene: A closely related compound with additional methyl groups, widely studied for its carcinogenic properties.
Uniqueness: 7-Ethenylbenzo[a]anthracene is unique due to its ethenyl group, which imparts distinct reactivity and electronic properties compared to other PAHs. This makes it particularly valuable in research focused on understanding the effects of structural modifications on PAH behavior and applications .
Eigenschaften
CAS-Nummer |
61695-70-3 |
|---|---|
Molekularformel |
C20H14 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
7-ethenylbenzo[a]anthracene |
InChI |
InChI=1S/C20H14/c1-2-16-18-10-6-4-8-15(18)13-20-17-9-5-3-7-14(17)11-12-19(16)20/h2-13H,1H2 |
InChI-Schlüssel |
FHFFMIRPPOIEOA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















